molecular formula C22H16Br2O2 B287812 (R)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl CAS No. 75714-60-2

(R)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl

Cat. No.: B287812
CAS No.: 75714-60-2
M. Wt: 472.2 g/mol
InChI Key: DFTUKDIMHCCQIT-UHFFFAOYSA-N
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Description

®-3,3’-Dibromo-2,2’-dimethoxy-1,1’-binaphthyl is a chiral organic compound that belongs to the binaphthyl family. This compound is characterized by the presence of two bromine atoms and two methoxy groups attached to the binaphthyl core. The ® configuration indicates that the compound is optically active and has a specific three-dimensional arrangement of atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3,3’-Dibromo-2,2’-dimethoxy-1,1’-binaphthyl typically involves the bromination of ®-2,2’-dimethoxy-1,1’-binaphthyl. This reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually require a controlled temperature to ensure selective bromination at the 3,3’ positions.

Industrial Production Methods

Industrial production of ®-3,3’-Dibromo-2,2’-dimethoxy-1,1’-binaphthyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The bromination reaction is monitored using techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

®-3,3’-Dibromo-2,2’-dimethoxy-1,1’-binaphthyl undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of substituted binaphthyl derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of ®-2,2’-dimethoxy-1,1’-binaphthyl.

Scientific Research Applications

®-3,3’-Dibromo-2,2’-dimethoxy-1,1’-binaphthyl has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of ®-3,3’-Dibromo-2,2’-dimethoxy-1,1’-binaphthyl involves its interaction with specific molecular targets. The bromine atoms and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

®-3,3’-Dibromo-2,2’-dimethoxy-1,1’-binaphthyl can be compared with other binaphthyl derivatives such as:

    ®-3,3’-Dichloro-2,2’-dimethoxy-1,1’-binaphthyl: Similar structure but with chlorine atoms instead of bromine.

    ®-3,3’-Diiodo-2,2’-dimethoxy-1,1’-binaphthyl: Similar structure but with iodine atoms instead of bromine.

    ®-3,3’-Dimethyl-2,2’-dimethoxy-1,1’-binaphthyl: Similar structure but with methyl groups instead of bromine.

The uniqueness of ®-3,3’-Dibromo-2,2’-dimethoxy-1,1’-binaphthyl lies in its specific reactivity and applications due to the presence of bromine atoms, which impart distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

3-bromo-1-(3-bromo-2-methoxynaphthalen-1-yl)-2-methoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Br2O2/c1-25-21-17(23)11-13-7-3-5-9-15(13)19(21)20-16-10-6-4-8-14(16)12-18(24)22(20)26-2/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFTUKDIMHCCQIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1Br)C3=C(C(=CC4=CC=CC=C43)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75714-60-2, 75714-59-9
Record name (S)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 75714-59-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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